(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
Description
(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfanyl group, and an oxazolone ring
Properties
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-11-13-21(14-12-17)32-26-20(15-19-8-4-6-10-23(19)29-26)16-24-27(30)31-25(28-24)22-9-5-3-7-18(22)2/h3-16H,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGTBIYDQEETL-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinoline derivative.
Formation of the Oxazolone Ring: The oxazolone ring is formed through a cyclization reaction involving an amino acid derivative and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the oxazolone ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or oxazolone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinoline derivatives, reduced oxazolone derivatives.
Substitution Products: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: Unique due to its specific combination of functional groups and structural features.
Quinoline Derivatives: Compounds with a quinoline moiety, known for their antimicrobial and anticancer properties.
Oxazolone Derivatives: Compounds with an oxazolone ring, used in the synthesis of peptides and as intermediates in organic synthesis.
Sulfanyl-Substituted Compounds: Compounds with a sulfanyl group, known for their reactivity and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline moiety, a sulfanyl group, and an oxazolone ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
